racemic-9-Pupukeanone
Description
Structure
2D Structure
Properties
CAS No. |
70329-89-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,3R,5R,6S,7S)-1,3-dimethyl-5-propan-2-yltricyclo[4.3.1.03,7]decan-9-one |
InChI |
InChI=1S/C15H24O/c1-9(2)10-6-14(3)8-15(4)7-11(10)12(14)5-13(15)16/h9-12H,5-8H2,1-4H3/t10-,11+,12+,14-,15-/m1/s1 |
InChI Key |
FHGVQISYQRBFTF-CYHVGBIXSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@]2(C[C@]3(C[C@@H]1[C@@H]2CC3=O)C)C |
Canonical SMILES |
CC(C)C1CC2(CC3(CC1C2CC3=O)C)C |
Origin of Product |
United States |
Isolation and Early Structural Elucidation of Pupukeanane Sesquiterpenoids
Discovery and Isolation Techniques from Marine Organisms
The first member of this class, 9-isocyanopupukeanane, was discovered in 1975 from the nudibranch Phyllidia varicosa and its sponge prey, originally identified as a Hymeniacidon species, collected from the Pūpūkea coast of Oahu, Hawaii. nih.govthieme-connect.com This discovery was significant as it was one of the earliest examples of a marine organism sequestering a chemical defense from its dietary source. scripps.edu The nudibranch secretes the compound as a defensive allomone, which was observed to be toxic to fish and crustaceans. scripps.edu
Subsequent investigations have led to the isolation of a variety of pupukeanane-type sesquiterpenoids from different marine organisms. buu.ac.th For instance, 9-isocyanopupukeanane and its C-9 epimer were isolated from the nudibranch Phyllidia bourguini. nih.gov The related 9-isothiocyanatopupukeanane was later found in the sponge Axinyssa sp. nih.gov
The general procedure for isolating these compounds involves several key steps:
Extraction: The collected marine organisms (nudibranchs or sponges) are typically extracted with a polar solvent like ethanol. thieme-connect.com
Solvent Partitioning: The initial crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. The lipophilic sesquiterpenoids like the pupukeananes are concentrated in the less polar fractions.
Chromatography: The fractions containing the target compounds are subjected to multiple rounds of chromatographic purification. This often involves silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the individual pure compounds. nih.gov
The isolation process can be challenging due to the potential reactivity of the functional groups. For example, care must be taken to avoid conditions that could lead to the formation of artifacts, such as the Passerini reaction which can occur between isonitriles, ketones, and carboxylic acids during extraction. nih.gov
| Isolated Pupukeanane Derivative | Source Organism(s) |
| 9-Isocyanopupukeanane | Phyllidia varicosa (nudibranch), Ciocalypta sp. (sponge) |
| 9-epi-Isocyanopupukeanane | Phyllidia bourguini (nudibranch) |
| 9-Isothiocyanatopupukeanane | Axinyssa sp. (sponge) |
| 2-Formamidopupukeanane | Phyllidia coelestis (nudibranch) |
Methodologies for Initial Structural Assignment
Elucidating the novel tricyclo[4.3.1.0³'⁷]decane skeleton of the pupukeananes required a combination of advanced spectroscopic techniques. nih.gov The initial structure of 9-isocyanopupukeanane was a significant challenge due to its unprecedented carbon framework.
The primary methods used for structural determination included:
Mass Spectrometry (MS): High-resolution mass spectrometry was crucial for determining the molecular formula of the isolated compounds.
Infrared (IR) Spectroscopy: IR spectroscopy provided key information about the functional groups present, with a characteristic strong absorption for the isonitrile (–N≡C) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) were the cornerstone of the structural elucidation process. These techniques allowed chemists to piece together the complex connectivity of the carbon skeleton and determine the relative stereochemistry of the molecule.
X-ray Crystallography: To unequivocally confirm the novel structure and absolute stereochemistry, a crystalline derivative was often prepared. For 9-isocyanopupukeanane, its phenylthiourea (B91264) derivative was synthesized and analyzed by single-crystal X-ray diffraction, which provided the definitive three-dimensional structure. thieme-connect.com
The compound racemic-9-pupukeanone, while not isolated from nature, became a critical molecule in this field. It serves as a key intermediate in the total synthesis of the natural products. researchgate.netnih.gov The successful synthesis of (±)-9-pupukeanone and its subsequent conversion to (±)-9-isocyanopupukeanane provided ultimate proof of the structure assigned to the natural product. researchgate.netwiley.com These syntheses also allowed for the preparation of larger quantities of the carbon skeleton for further study. researchgate.net
| Technique | Purpose in Pupukeanane Structure Elucidation |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., isonitrile, ketone). |
| 1D & 2D NMR Spectroscopy | Mapping the C-H framework and connectivity of the tricyclic system. |
| X-ray Crystallography | Unambiguous confirmation of the 3D structure and absolute stereochemistry. |
Computational studies, including Density Functional Theory (DFT) calculations, have also been employed more recently to help understand the biosynthetic pathways and to support structural assignments by comparing calculated NMR chemical shifts with experimental data. researchgate.netresearchgate.net
Biosynthetic Hypotheses and Mechanistic Investigations of Pupukeanane Formation
Proposed Biosynthetic Origins of the Pupukeanane Skeleton
The biosynthesis of all sesquiterpenoids, including the pupukeananes, begins with farnesyl pyrophosphate (FPP). wikipedia.orgscispace.com FPP serves as the universal precursor, which, through a series of enzyme-mediated cyclizations and rearrangements, gives rise to the vast diversity of sesquiterpene skeletons observed in nature. wikipedia.orgnih.govnih.gov
Early hypotheses regarding the formation of the pupukeanane skeleton considered a direct cyclization of an FPP-derived intermediate. However, a more widely accepted and scientifically supported hypothesis posits that the pupukeanane framework is the result of a profound rearrangement of a different, pre-existing sesquiterpene skeleton. The leading candidate for this precursor is a carbocationic intermediate of the aristolane (B1234754) type. mdpi.com This proposal is substantiated by the co-isolation of aristolane and pupukeanane sesquiterpenoids from the same marine organisms, suggesting a shared biosynthetic origin. mdpi.comresearchgate.net
The proposed transformation involves a complex series of bond migrations within the aristolane cationic intermediate, ultimately leading to the distinctive tricyclo[4.3.1.03,7]decane core of the pupukeananes. wiley.com This deep-seated rearrangement highlights nature's efficiency in generating skeletal diversity from common building blocks.
Carbocation Rearrangement Pathways in Isocyanoterpene Biogenesis
The biogenesis of isocyanoterpenes is a fascinating process characterized by complex carbocation-mediated reactions. The journey from the linear FPP to a cyclized isocyanoterpene involves a cascade of events initiated by the enzymatic removal of the pyrophosphate group, generating a farnesyl cation. This highly reactive intermediate undergoes cyclization to form various cyclic carbocations.
In the specific case of pupukeanane biosynthesis from an aristolane precursor, the proposed pathway is a prime example of such a carbocation rearrangement cascade. The key steps are thought to be:
Formation of an aristolyl cation.
A series of concerted 1,2- and 1,3-hydride and methyl shifts.
This intricate intramolecular dance of atoms reconfigures the aristolane framework into the more thermodynamically stable pupukeanane skeleton.
The resulting pupukeananyl cation is then captured by a nucleophilic cyanide source, which is believed to be present in the marine environment, to yield isocyanopupukeanane.
Recent synthetic efforts have even explored a "contra-biosynthetic" approach, where a "downstream" allopupukeanane intermediate is rearranged back to the "upstream" pupukeanane skeleton, further probing the intricacies of these carbocation pathways. wiley.comresearchgate.netescholarship.org
Computational Elucidation of Biosynthetic Mechanisms and Energetic Viability
To validate the proposed biosynthetic hypotheses, researchers have turned to computational chemistry, particularly Density Functional Theory (DFT) calculations. These powerful tools allow for the modeling of reaction pathways and the calculation of the energetic feasibility of proposed rearrangement mechanisms.
Computational studies have provided significant support for the proposed rearrangement of an aristolane-type cation to the pupukeanane skeleton. wiley.comescholarship.org These analyses have mapped out the potential energy surface for the transformation, identifying the transition states and intermediates involved in the hydride and methyl shifts. The calculations have demonstrated that the activation barriers for these rearrangements are energetically accessible, lending credence to the proposed biosynthetic pathway. researchgate.net
Furthermore, these computational investigations have been instrumental in understanding unprecedented rearrangements observed during laboratory synthesis, such as the "contra-biosynthetic" conversion of an allopupukeanane skeleton to a pupukeanane core. wiley.comresearchgate.net By modeling the reaction coordinates, scientists can gain insight into the favorability of these complex transformations, which would be difficult to study through experimental means alone. researchgate.net
Stereochemical Investigations and Resolution of Racemic 9 Pupukeanone
Intrinsic Chirality of the Pupukeanane Framework
The chirality of 9-pupukeanone does not arise from a simple, single asymmetric carbon atom but is a result of the inherent three-dimensional geometry of its entire molecular framework. This property is known as intrinsic chirality. arxiv.orgustc.edu.cnnankai.edu.cn The core of 9-pupukeanone is a tricyclo[4.3.1.03,7]decane ring system, also referred to as an isotwistane skeleton. researcher.life
This rigid, bridged, and fused ring structure is devoid of any plane of symmetry or a center of inversion. Consequently, the molecule as a whole is non-superimposable on its mirror image, leading to the existence of two enantiomeric forms: (+)-9-pupukeanone and (-)-9-pupukeanone. The chirality is embedded in the twist of the carbon skeleton itself, a feature common in complex polycyclic natural product frameworks. nih.govnih.govresearchgate.net The stereochemical complexity is significant, as the rigid tricyclic system locks the atoms in a specific spatial arrangement, defining the molecule's handedness. vulcanchem.com
Strategies for Resolution of Racemic Mixtures
When 9-pupukeanone is synthesized from achiral starting materials without the use of chiral catalysts or reagents, it is formed as a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. libretexts.org To obtain the individual, optically pure enantiomers, this mixture must be separated, a process known as resolution. The primary strategies for resolving such racemic ketones are detailed below.
Classical resolution via diastereomeric salt formation is a powerful and widely used technique for separating enantiomers. libretexts.orgresearchgate.net Since enantiomers have identical physical properties (e.g., solubility), they cannot be separated by simple physical means like crystallization. libretexts.org This method circumvents the problem by converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org
For a ketone like 9-pupukeanone, the process typically involves two key steps:
Derivatization: The ketone is first reacted with a suitable reagent to introduce an acidic or basic functional group. A common approach is to form a hydrazone or an oxime by reacting the ketone with a hydrazine (B178648) or hydroxylamine (B1172632) derivative that contains an acidic or basic moiety.
Salt Formation and Separation: The resulting racemic derivative is then treated with an enantiomerically pure chiral resolving agent (a chiral acid or base). libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Because these diastereomeric salts have different solubilities, one can be selectively crystallized from a suitable solvent system. unchainedlabs.com This technique is known as fractional crystallization.
After separating the diastereomeric salts, the original ketone enantiomer is regenerated by cleaving the derivative, and the chiral resolving agent can often be recovered and reused. calstate.edu While this method is well-established for ketones, specific application details for 9-pupukeanone are not prominently documented in surveyed literature, though the principle remains a standard and viable approach. sigmaaldrich.com
| Resolving Agent Type | Specific Examples | Typical Functional Group Targeted |
|---|---|---|
| Chiral Acids | (+)-Tartaric Acid, (-)-Di-p-toluoyl-L-tartaric acid, (R)-(-)-Mandelic Acid, (+)-Camphor-10-sulfonic acid | Basic derivatives (e.g., hydrazones with an amino group) |
| Chiral Bases | (-)-Strychnine, (+)-Brucine, (-)-Quinine, (R)-(+)-1-Phenylethylamine, (-)-Norephedrine | Acidic derivatives (e.g., hydrazones with a carboxyl group) |
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a direct and highly efficient method for separating enantiomers. csfarmacie.czrsc.org This method relies on the use of a Chiral Stationary Phase (CSP). chiralpedia.comresearchgate.net
The fundamental principle of chiral chromatography is the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte (racemic-9-pupukeanone) and the chiral selector that constitutes the stationary phase. chiralpedia.comresearchgate.net According to the widely accepted "three-point interaction model," for effective separation, one enantiomer must form a more stable complex with the CSP, involving at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). csfarmacie.cz This difference in the stability of the diastereomeric complexes leads to different retention times on the column, allowing for their separation. chiralpedia.com
Chiral HPLC can be used for both analytical purposes (to determine the ratio of enantiomers, or enantiomeric excess) and for preparative purposes (to isolate macroscopic quantities of pure enantiomers). csfarmacie.cznih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for separating a broad range of chiral compounds, including ketones. phenomenex.com
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | Chiral Stationary Phases (CSPs) such as polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD), Pirkle-type phases, or cyclodextrin-based phases are commonly used. phenomenex.com |
| Mobile Phase | Typically a mixture of a nonpolar solvent (like n-hexane) and a more polar alcohol modifier (like isopropanol (B130326) or ethanol). The ratio is optimized to achieve the best balance of resolution and analysis time. |
| Detection | UV detection is common if the molecule has a suitable chromophore. Refractive index (RI) detection can be used if the analyte lacks UV absorbance. |
| Resolution Goal | A resolution value (Rs) of ≥ 1.5 is generally desired for baseline separation, ensuring accurate quantification and pure fractions in preparative work. |
Diastereomeric Salt Formation and Separation Techniques
Control of Stereochemistry in Chemical Synthesis Pathways
An alternative to resolving a racemic mixture is to synthesize only the desired enantiomer from the outset. This approach, known as asymmetric or enantiospecific synthesis, provides direct access to optically pure material by controlling the stereochemical outcome of the reactions. escholarship.orgnih.govorganic-chemistry.org
A prominent and successful strategy for the enantiospecific synthesis of (-)-9-pupukeanone utilizes a "chiral pool" approach, starting with an inexpensive, naturally occurring chiral molecule. sci-hub.se Several syntheses have been reported that begin with (R)-carvone, a readily available terpene. sci-hub.seacs.orgacs.org
In these routes, the inherent stereochemistry of (R)-carvone is transferred through a sequence of chemical transformations to the final pupukeanane product. wiley.comias.ac.in For instance, a recent enantiospecific formal synthesis of 9-pupukeanone was achieved in 11 steps from (R)-carvone. wiley.com Key steps often involve highly stereocontrolled reactions, such as Michael additions or intramolecular cyclizations (e.g., rhodium-catalyzed C-H insertion), where the existing chiral center(s) from the starting material direct the formation of new stereocenters with a high degree of precision. acs.orgwiley.com This control ensures that the complex tricyclic framework is constructed with the correct absolute stereochemistry, yielding the specific (-)-enantiomer of 9-pupukeanone without the need for a subsequent resolution step.
Computational Chemistry and Theoretical Studies on Pupukeanane Systems
Quantum Chemical Calculations for Reaction Dynamics and Kinetics
Quantum chemical calculations are fundamental to understanding the reaction dynamics and kinetics involved in the formation of pupukeanane and related terpene systems. nih.govrsc.org These calculations allow for the mapping of potential energy surfaces, which connect the geometry of molecules to their energy, providing crucial information about reaction feasibility and rates. unipd.it
In the context of terpene biosynthesis, which involves complex carbocation-driven cyclization and rearrangement cascades, quantum chemical computations are used to assess proposed mechanisms. researchgate.netnih.govucdavis.edu For the pupukeanane skeleton, theoretical calculations have been employed to investigate the energetics of putative biosynthetic pathways involving carbocation intermediates. researchgate.netresearchgate.net Studies have shown that what might be proposed as a stable secondary carbocation intermediate in a biosynthetic sequence may not be a minimum on the potential energy surface. Instead, it can reside on a plateau with multiple pathways leading away from it, highlighting the complexity of these reaction landscapes. researchgate.netresearchgate.net
By calculating the relative free energies of cationic intermediates, transition states, and final products, researchers can evaluate the viability of different reaction pathways. researchgate.net This approach helps to elucidate the intricate timing of bond formations, hydrogen shifts, and rearrangements that are characteristic of terpene cyclases. nih.govresearchgate.net The insights gained from these calculations are crucial for understanding not only the natural biosynthesis but also for designing laboratory syntheses that might mimic these complex transformations.
| Computational Parameter | Application in Pupukeanane Reaction Analysis | Significance |
| Potential Energy Surface (PES) | Mapping the energy landscape of cyclization and rearrangement reactions. | Identifies stable intermediates, transition states, and reaction products. unipd.it |
| Transition State (TS) Energy | Calculating the energy barrier for a specific reaction step (e.g., a 1,2-hydride shift). | Determines the kinetic feasibility and rate of a reaction step. nih.gov |
| Intermediate Stability | Assessing the relative free energy of proposed carbocationic intermediates. | Validates or refutes proposed mechanistic steps in the formation of the pupukeanane core. researchgate.netresearchgate.net |
| Reaction Pathway Energetics | Comparing the overall energy profiles of competing biosynthetic or synthetic routes. | Predicts the most likely mechanism for the formation of the tricyclic skeleton. researchgate.net |
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are critical for understanding the three-dimensional structure of pupukeanane systems and how that structure influences reactivity. numberanalytics.comquizlet.com The bicyclo[3.3.1]nonane core of pupukeanone is not rigid and can adopt several conformations, with the chair-chair and boat-chair forms being of particular interest. researchgate.netresearchgate.net
Computational methods, ranging from semi-empirical methods to more accurate ab initio and DFT calculations, are used to determine the relative stabilities of these different conformers. researchgate.netacs.org For the parent bicyclo[3.3.1]nonan-9-one, calculations and experimental data indicate a preference for the chair-chair conformation. researchgate.net The specific substitution pattern on the pupukeanane skeleton can influence this conformational preference, which in turn dictates the spatial orientation of functional groups and, consequently, the molecule's chemical behavior and stereochemical outcome of reactions. numberanalytics.comresearchgate.net
Understanding the stable conformations of synthetic intermediates is crucial for planning stereoselective reactions. numberanalytics.com For instance, in an intramolecular Diels-Alder reaction used in a total synthesis of (±)-9-pupukeanone, the conformation of the precursor directly impacts the stereochemistry of the resulting tricyclic product. researchgate.netresearchgate.net Molecular modeling allows chemists to predict the most likely conformation and thus design substrates that will lead to the desired stereoisomer. nih.govslideshare.net
| Conformer | Description | Relative Stability (Typical for bicyclo[3.3.1]nonane) |
| Chair-Chair | Both six-membered rings adopt a chair conformation. | Generally the most stable conformation. researchgate.net |
| Boat-Chair | One ring is in a boat conformation, and the other is in a chair. | Higher in energy than the chair-chair form. |
| Boat-Boat | Both six-membered rings adopt a boat conformation. | Generally the least stable due to steric hindrance. |
Application of Density Functional Theory (DFT) in Mechanistic Studies
Density Functional Theory (DFT) has become a workhorse in computational chemistry for elucidating complex reaction mechanisms in organic synthesis, including those relevant to racemic-9-pupukeanone. acs.orgresearchgate.net DFT provides a good balance between computational cost and accuracy, making it suitable for studying the electronic structure of molecules with many atoms, such as terpene natural products. uzh.ch
DFT calculations have been instrumental in studying pericyclic reactions, such as the Diels-Alder reaction, which has been employed as a key step in several syntheses of the pupukeanane core. researchgate.netrsc.orgmdpi.com These calculations can predict the regio- and stereoselectivity of such reactions by comparing the activation energies of different possible transition states. rsc.orgnih.gov
Furthermore, DFT is heavily utilized to investigate the complex carbocation rearrangements that characterize terpene chemistry. researchgate.net In a study detailing a "contra-biosynthetic" rearrangement to access the 9-isocyanopupukeanane structure, DFT calculations provided crucial insight into the nature and feasibility of this unprecedented transformation. researchgate.net By modeling the energy profile of the reaction, researchers can understand the driving forces behind rearrangements and predict whether a proposed synthetic step is viable. researchgate.net These mechanistic studies are vital for optimizing reaction conditions and for the rational design of novel synthetic routes. uzh.ch
Analysis of Molecular Orbitals (e.g., HOMO-LUMO) in Reactivity Predictions
The analysis of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a powerful tool for predicting chemical reactivity. wuxiapptec.comresearchgate.net The energies and spatial distributions of these orbitals govern how a molecule will interact with other reagents. researchgate.netnih.gov
In the context of pupukeanone synthesis, FMO analysis is particularly useful for predicting the outcomes of pericyclic reactions. rsc.org For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) is key. The energy gap between these orbitals (the HOMO-LUMO gap) is an indicator of reactivity; a smaller gap generally corresponds to a more facile reaction. wuxiapptec.comajchem-a.com Computational software can calculate and visualize these orbitals, allowing chemists to predict which atoms will be involved in bond formation and what the stereochemical outcome will be. rsc.org
This type of analysis can also rationalize the behavior of carbocationic intermediates. The LUMO of a carbocation is typically the empty p-orbital, which is the site of nucleophilic attack. The energy of this LUMO can be correlated with the electrophilicity of the carbocation. wuxiapptec.com By calculating the HOMO and LUMO energies of various potential reactants and intermediates in a synthetic sequence, chemists can make informed predictions about reaction pathways and selectivity, guiding the design of more efficient syntheses. ajchem-a.com
| Molecular Orbital | Description | Role in Reactivity Prediction |
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Represents the ability of a molecule to donate electrons (nucleophilicity). wuxiapptec.comresearchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is not occupied by electrons. | Represents the ability of a molecule to accept electrons (electrophilicity). wuxiapptec.comresearchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often indicates higher chemical reactivity and kinetic instability. ajchem-a.com |
Computational Approaches for Retrosynthetic Planning
Modern computational chemistry has expanded into the realm of synthetic planning, with software designed to assist chemists in devising retrosynthetic pathways for complex molecules like pupukeanone. arxiv.orgnih.gov These computer-assisted synthesis planning (CASP) programs use algorithms to break down a target molecule into simpler, commercially available precursors. nih.govresearchgate.net
A notable case study involved the application of the retrosynthesis software Synthia™ to the pupukeanane family of natural products. nih.govnsf.govescholarship.org The software, which is based on a vast database of chemical reactions and strategic disconnections, proposed several complete synthetic routes to pupukeanane frameworks. nsf.gov The algorithm functions through a Monte Carlo tree search, which explores numerous possible disconnections, guided by a neural network policy that suggests plausible transformations. researchgate.net
Impressively, without being explicitly trained on existing pupukeanone syntheses, the software proposed routes that were not only viable but also novel and efficient, in some cases suggesting shorter synthetic sequences than those published in the literature. nsf.gov For example, a proposed route to 9-pupukeanone was distinct from previous human-designed syntheses and had the potential to be the shortest route to date. nsf.gov These tools represent a powerful synergy between human chemical intuition and artificial intelligence, augmenting the creative process of synthetic planning and accelerating the discovery of new routes to challenging targets. nih.govarxiv.org They are particularly useful for navigating the immense number of potential pathways to topologically complex, sp3-rich scaffolds like pupukeanone. nih.gov
| CASP Tool/Method | Algorithm Type | Application to Pupukeanane | Outcome |
| Synthia™ | Expert-coded, rule-based search | Generated retrosynthetic pathways for 9-pupukeanone and related structures. nih.govnsf.gov | Proposed novel, efficient, and enantioselective routes comparable to or shorter than published syntheses. nsf.gov |
| Monte Carlo Tree Search | Heuristic search algorithm | Navigates the vast search space of possible synthetic disconnections. researchgate.net | Identifies promising retrosynthetic pathways from the target to known starting materials. |
| Artificial Force Induced Reaction (AFIR) | Automated reaction path search | Used to predict retrosynthetic pathways for complex pericyclic reactions. hokudai.ac.jpscitechdaily.com | Can predict stereochemistry accurately, offering potential for designing novel, stereospecific syntheses. hokudai.ac.jpscitechdaily.com |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. measurlabs.com For a molecule with the complexity of 9-pupukeanone, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity of the carbon skeleton. ipb.pt
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. researchgate.net The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). libretexts.org The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state. organicchemistrydata.org
For 9-pupukeanone, the ¹H NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (approximately 1.0-3.0 ppm) corresponding to the methine and methylene (B1212753) protons of the fused ring system. The ¹³C NMR spectrum would feature a characteristic signal for the ketone carbonyl carbon in the downfield region (typically >200 ppm), along with signals for the quaternary, methine, and methylene carbons of the skeleton.
Table 1: Predicted NMR Spectral Data for 9-Pupukeanone Note: The following data are representative values for bicyclic ketones and pupukeanane-type structures. Exact chemical shifts can vary based on solvent and experimental conditions.
| NMR Type | Predicted Chemical Shift (δ) / ppm | Assignment / Notes |
| ¹³C NMR | ~215-220 | C9 (Ketone Carbonyl) |
| ~40-60 | Quaternary and Methine Carbons (CH) | |
| ~20-40 | Methylene Carbons (CH₂) and Methyl Carbons | |
| ¹H NMR | ~1.5-2.8 | Protons on the bicyclic skeleton (complex multiplets) |
| ~0.9-1.3 | Methyl group protons (singlets or doublets) |
For complex molecules like 9-pupukeanone where 1D spectra exhibit significant signal overlap, 2D NMR techniques are essential. mnstate.edulibretexts.org These experiments correlate different nuclei, providing clear evidence of molecular connectivity. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For 9-pupukeanone, COSY would be used to trace the proton-proton connectivities within each ring and between the rings, helping to map out the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.orgwikipedia.org It is a powerful tool for definitively assigning which protons are bonded to which carbons, simplifying the crowded aliphatic region of the ¹H spectrum. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons, which are not visible in HSQC spectra. For instance, correlations from the methyl protons to the quaternary carbons of the bicyclic frame would confirm their placement.
Determining the enantiomeric excess (ee) of a chiral compound is critical in many areas of chemistry. numberanalytics.com While individual enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by adding a chiral solvating agent (CSA). acs.orgresearchgate.net CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.govresearchgate.net
These diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable peaks for the two enantiomers in the ¹H NMR spectrum. nims.go.jpacs.org The ratio of the integrals of these separated peaks corresponds directly to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of the enantiomeric excess. researchgate.net For racemic-9-pupukeanone, a suitable CSA would interact with the ketone functionality, causing at least one pair of proton signals for the (R)- and (S)-enantiomers to resolve into two distinct signals. nims.go.jpfrontiersin.org
Two-Dimensional NMR Techniques for Complex Architectures
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information. libretexts.org For 9-pupukeanone (C₁₅H₂₄O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.
The fragmentation pattern in the mass spectrum is a molecular fingerprint. The molecular ion of 9-pupukeanone would be expected to undergo characteristic fragmentation pathways for bicyclic ketones, such as alpha-cleavage adjacent to the carbonyl group or rearrangements leading to stable carbocations. libretexts.org
Table 2: Predicted Mass Spectrometry Data for 9-Pupukeanone
| Ion | Predicted m/z | Identity |
| [M]⁺ | 220 | Molecular Ion |
| [M-CH₃]⁺ | 205 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | 191 | Loss of an ethyl radical |
| [M-CO]⁺ | 192 | Loss of carbon monoxide |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule. itwreagents.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. itwreagents.com The most diagnostic peak in the IR spectrum of 9-pupukeanone would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. For a cyclopentanone (B42830) or a strained ketone within a bicyclic system, this peak is typically found in the range of 1720-1750 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions. msu.educpur.in Saturated ketones like 9-pupukeanone exhibit a weak absorption band (a low molar absorptivity, ε) in the UV region around 270-300 nm, which is due to the n→π* (n-to-pi-star) transition of the carbonyl group. researchgate.net This absorption is generally not as structurally informative as NMR or MS data for this class of compounds.
X-ray Crystallography for Unambiguous Stereochemical Assignments
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. nih.govwikipedia.orglibretexts.org The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com
For a complex stereochemical structure like 9-pupukeanone, X-ray crystallography would provide an unambiguous assignment of the relative configuration of all stereocenters in the molecule. By growing a suitable crystal of a single enantiomer (often after derivatization with a known chiral auxiliary), the absolute configuration can also be determined. The resulting data would include precise unit cell dimensions, the space group of the crystal, and the atomic coordinates for every atom in the molecule, confirming the tricyclic pupukeanane skeleton and the relative orientation of all its substituents. nih.govrsc.org
Structure Property Relationship Spr Methodologies for Pupukeanane Framework Modifications
Foundational Concepts of Structure-Property Relationships
Structure-Property Relationships (SPRs) are based on the principle that the chemical and physical properties of a substance are determined by its molecular structure. nist.gov For polymers and complex molecules, these relationships connect the chemical makeup and chain rigidity to macroscopic characteristics like glass transition temperature, density, and free volume. nih.gov Key structural features that influence properties include:
Molecular Geometry: The three-dimensional arrangement of atoms and bonds, including bond lengths, bond angles, and dihedral angles.
Intermolecular Forces: The forces of attraction or repulsion that act between neighboring molecules, such as van der Waals forces, which are significant in methane (B114726) adsorption by metal-organic frameworks. mdpi.com
Electronic Effects: The influence of substituents on the electronic distribution within a molecule, which can be categorized into inductive and resonance effects. nih.gov
In the context of the pupukeanane framework, a unique and topologically complex tricyclic scaffold, these foundational concepts guide the exploration of its chemical space. escholarship.org The intricate, caged structure of pupukeananes means that even minor modifications can dramatically alter their properties. nsf.gov Understanding these relationships is essential for designing new analogues with desired characteristics.
Rational Design of Pupukeanane Analogues for Chemical Exploration
The rational design of new molecules is a cornerstone of modern chemical research, aiming to create compounds with specific, predictable properties. nih.gov For the pupukeanane family, this involves targeted modifications of the core structure to explore new chemical functionalities.
The synthesis of the complex pupukeanane core has been a subject of significant interest, leading to the development of various innovative strategies. These approaches are essential for creating a diverse range of analogues for SPR studies.
Key synthetic strategies include:
Biomimetic and 'Contra-Biosynthetic' Rearrangements: Researchers have developed synthetic routes inspired by proposed biosynthetic pathways. For instance, a "contra-biosynthetic" rearrangement was used to provide divergent access to both the allopupukeanane and pupukeanane cores. researchgate.netescholarship.org This highlights how understanding natural biosynthetic logic can inspire novel laboratory syntheses.
Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing the complex bicyclo[2.2.2]octane system present in some pupukeanane precursors. chemrxiv.org The selectivity of this reaction can be influenced by reaction conditions, such as high pressure, to favor the desired tricyclic skeleton. chemrxiv.org
Fragment Coupling and Cascade Reactions: A notable approach involves a monoterpenoid remodeling and convergent fragment coupling strategy. researchgate.net Additionally, Pd-mediated cyclization cascades have been employed to construct the densely functionalized core, enabling access to compounds like 2-isocyanoallopupukeanane. researchgate.netresearchgate.net
Computer-Assisted Synthesis Planning (CASP): Tools like the Synthia™ software have been used to propose novel retrosynthetic pathways to pupukeanane natural products. escholarship.orgnsf.gov This approach can identify creative and feasible disconnections that may not be obvious to a human chemist, accelerating the design of efficient synthetic routes. escholarship.orgresearchgate.net
| Synthetic Strategy | Description | Key Intermediates/Targets | Reference |
|---|---|---|---|
| 'Contra-Biosynthetic' Rearrangement | An enantiospecific route to 2-isocyanoallopupukeanane that facilitates a subsequent rearrangement to the pupukeanane core. | 2-Isocyanoallopupukeanane, 9-Isocyanopupukeanane | researchgate.netescholarship.org |
| Biomimetic Diels-Alder Reaction | Utilizes an intermolecular Diels-Alder reaction, inspired by the proposed biosynthesis of chlorinated pupukeanane derivatives. | (+)-Chloropupukeananin | chemrxiv.org |
| Computer-Assisted Retrosynthesis | The Synthia™ program was used to generate novel synthetic routes to various pupukeanane skeletons. | Pupukeanane, Isopupukeanane, Abeopupukeanane | escholarship.orgnsf.gov |
| Pd-Mediated Cyclization Cascade | A key step in a 10-step formal synthesis to construct the allopupukeanane core. | 2-Isocyanoallopupukeanane | researchgate.netresearchgate.net |
The systematic study of substituent effects is a powerful method for fine-tuning the properties of a molecule. nih.gov By introducing different functional groups at various positions on a parent structure, chemists can modulate its electronic and steric characteristics. nih.gov The influence of a substituent is generally understood through its inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). nih.gov
While extensive systematic studies specifically on the racemic-9-pupukeanone framework are not widely published, the principles of substituent effects can be readily applied. Modifying the pupukeanane core by introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) would be expected to alter its chemical properties, such as reactivity, polarity, and spectroscopic characteristics.
For example, the introduction of substituents on an aromatic ring can significantly shift the absorption maxima in UV-vis spectroscopy. beilstein-journals.org Similarly, for the pupukeanane skeleton, substitutions could influence:
Reactivity of the Ketone: The carbonyl group at C-9 is a key reactive site. EWGs nearby would increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, EDGs would decrease its reactivity.
Framework Stability: Introducing bulky substituents could induce steric strain, potentially leading to new rearrangement pathways or altering the stability of the tricyclic system.
| Substituent Type | Example Group | Position on Framework | Predicted Effect on Property |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Cl | Alpha to the carbonyl (e.g., C-8 or C-10) | Increases reactivity of the C-9 ketone; alters spectroscopic properties. |
| Electron-Donating Group (EDG) | -OH, -NH₂, -OCH₃ | On the carbon framework | Decreases reactivity of a nearby ketone; may influence framework rearrangements. |
| Bulky Steric Group | -C(CH₃)₃ (tert-butyl) | Various | Introduces steric hindrance, potentially altering reaction selectivity and framework conformation. |
| Polar Group | -OH, -COOH | Various | Increases overall polarity and potential for hydrogen bonding, affecting solubility. |
Synthetic Approaches for Targeted Structural Diversification
Computational Approaches in SPR Analysis
Computational chemistry provides powerful tools for analyzing and predicting the properties of molecules, offering insights that can guide experimental work. escholarship.orgcam.ac.uk These methods are particularly valuable for complex structures like pupukeananes, where they can help elucidate reaction mechanisms and predict properties. cam.ac.uk
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create a mathematical relationship between the structural features of molecules and their physicochemical properties. mdpi.comresearchgate.net These models are built by correlating calculated molecular descriptors with experimentally measured properties. frontiersin.org
A typical QSPR workflow involves:
Data Set Assembly: A collection of molecules with known experimental property values is gathered. For pupukeananes, this could be a series of analogues with measured lipophilicity or reactivity rates.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a subset of the descriptors to the property of interest. frontiersin.orgnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
Although specific QSPR models for this compound are not prominent in the literature, this methodology could be a powerful tool for future exploration. A QSPR model could, for instance, predict the relative stability or a specific chemical property of new, unsynthesized pupukeanane analogues, thereby prioritizing synthetic targets. researchgate.net
Cheminformatics combines computer and informational sciences to solve chemical problems, primarily by analyzing chemical structures and their associated data. mdpi.comneovarsity.org A core component of cheminformatics is the use of molecular descriptors, which are numerical values that encode chemical information about a molecule. wikipedia.orgscispace.com
Molecular descriptors can be classified based on the dimensionality of the molecular representation they are derived from: wikipedia.org
0D & 1D Descriptors: Based on the molecular formula (e.g., molecular weight) or lists of structural fragments.
2D Descriptors: Derived from the 2D graph representation of a molecule (e.g., topological indices that capture branching and connectivity).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., steric, surface, and volume descriptors).
In the study of pupukeananes, cheminformatics and molecular descriptors have been used to provide insights into complex rearrangements. escholarship.orgcam.ac.uk Computational studies employing quantum chemical methods can analyze potential energy surfaces and reaction trajectories to understand why certain reaction pathways are favored over others. cam.ac.uk For example, computational analysis was crucial in understanding the novel "contra-biosynthetic" rearrangement of the allopupukeanane core. escholarship.org By translating molecular structures into numerical descriptors, researchers can apply powerful data analysis and machine learning techniques to unveil complex structure-property relationships that might not be apparent from simple inspection. rsc.orgrsc.org
| Descriptor Class | Description | Example Application for Pupukeanane | Reference |
|---|---|---|---|
| Topological Descriptors | Numerical invariants of the molecular graph, describing size, shape, and branching. | Quantifying the complexity and connectivity of the tricyclic core. | researchgate.netwikipedia.org |
| Geometrical (3D) Descriptors | Describe the 3D aspects of the molecule, such as size, shape, and steric parameters. | Modeling steric hindrance around the ketone or predicting interactions with other molecules. | wikipedia.org |
| Quantum-Chemical Descriptors | Derived from quantum mechanical calculations, such as orbital energies (HOMO/LUMO), partial charges, and dipole moments. | Analyzing the electronic structure, predicting reactivity, and understanding reaction mechanisms. | escholarship.orgcam.ac.uk |
| Fingerprints | Bit strings representing the presence or absence of specific structural features or substructures. | Similarity searching in chemical databases to find related compounds or for use in machine learning models. | wikipedia.orgrsc.org |
Future Research Directions and Unexplored Avenues in Pupukeanone Chemistry
Innovations in Total Synthesis and Methodology Development for Complex Natural Products
The synthesis of complex natural products like the pupukeananes serves as a crucial platform for the development and validation of new synthetic methodologies. Future research will continue to seek more concise and efficient routes to these challenging targets. One promising avenue is the continued exploration of biomimetic cascade reactions, which aim to mimic the elegance of biosynthetic pathways to construct complex molecular frameworks in a single operation. mdpi.com Strategies involving key transformations such as intramolecular Diels-Alder and carbonyl-ene reactions have already proven effective in assembling the core structure of pupukeanane-related compounds. mdpi.com
Advanced Strategies for Enantioselective Synthesis
Achieving absolute stereochemical control is a paramount challenge in the synthesis of chiral natural products. While racemic-9-pupukeanone has been a focus, future efforts will increasingly target the enantioselective synthesis of specific stereoisomers. A cornerstone of this research is the use of chiral pool starting materials, such as the enantiospecific synthesis of (-)-9-pupukeanone from (R)-carvone. researchgate.netescholarship.org This approach leverages the inherent chirality of readily available natural products to build complex chiral molecules. escholarship.org
Beyond the chiral pool, the development of novel asymmetric catalytic methods is a major frontier. researchgate.net This includes designing new chiral catalysts and ligands that can effectively control the stereochemical outcome of key bond-forming reactions. numberanalytics.com Strategies for achieving high enantioselectivity often involve the fine-tuning of a ligand's steric and electronic properties to create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com An intramolecular rhodium carbenoid C-H insertion reaction has been a key step in the first enantiospecific total synthesis of (−)-9-pupukeanone, highlighting the power of transition metal catalysis in achieving high stereocontrol. researchgate.net Future research will likely see the broader application of asymmetric catalysis, including methods like hydrogen-bond-donor catalysis, to access versatile chiral building blocks for the synthesis of pupukeanone and its analogues. chemrxiv.org The development of catalytic asymmetric methods is particularly desirable as it can theoretically provide enantiopure products with a 100% yield, a significant advantage over kinetic resolution approaches. mdpi.com
Novel Applications of Computational Chemistry in Organic Synthesis
Computational chemistry has become an indispensable tool in modern organic synthesis, shifting the paradigm from trial-and-error to rational design. solubilityofthings.commit.edu In the context of pupukeanane chemistry, computer-assisted retrosynthesis planning represents a significant area of future growth. escholarship.orgnih.gov Software like Synthia™ can propose novel and efficient synthetic routes to complex targets like the pupukeananes by utilizing a vast database of reaction rules to identify strategic bond disconnections. escholarship.orgsynthiaonline.com This approach not only provides new perspectives on synthetic challenges but also serves as a blueprint or starting point for laboratory validation. escholarship.orgsynthiaonline.com
Computational tools are most powerful when used in tandem with human expertise. escholarship.org They can analyze complex reaction pathways and predict the feasibility of novel transformations. escholarship.org For instance, density functional theory (DFT) calculations have been used to guide investigations into the "contra-biosynthetic" rearrangement of the allopupukeanane core to the pupukeanane core. escholarship.orgescholarship.org This predictive power allows chemists to prescreen potential reactions and substrates, saving significant time and resources. mit.edu Future applications will likely involve more sophisticated machine learning and artificial intelligence models to predict reaction outcomes with even greater accuracy, optimize reaction conditions, and even design new catalysts for specific transformations. numberanalytics.comschrodinger.com These computational methods can accelerate the discovery of new drugs and materials by efficiently exploring vast chemical spaces. schrodinger.comlongdom.org
Integration of Synthetic and Biocatalytic Approaches for Pupukeanane Analogues
The convergence of synthetic chemistry and biocatalysis offers a powerful and sustainable platform for producing complex molecules and their analogues. researchgate.netnih.gov Future research in pupukeanone chemistry will benefit from integrating enzymatic transformations into synthetic sequences. nih.gov Biocatalysis, using enzymes like ene-reductases and alcohol dehydrogenases, can perform highly chemo- and stereoselective reactions that are often difficult to achieve with traditional chemical methods. rsc.org This is particularly relevant for creating specific, highly odorant isomers of fragrances, a field that shares challenges with the stereoselective synthesis of natural products. rsc.org
Engineered enzymes and hemoproteins are emerging as promising biocatalysts for challenging chemical transformations, such as asymmetric carbene N-H insertion to form chiral amines. chemrxiv.org By tuning the chiral environment of an enzyme's active site, researchers can achieve high activity and stereoselectivity for reactions that have been elusive using other methods. chemrxiv.org This opens the door to developing biocatalytic routes for installing nitrogen-containing functional groups found in some pupukeanane-related natural products like 9-isocyanopupukeanane. nih.gov The integration of these approaches can lead to more environmentally friendly processes by reducing the need for protecting groups and harsh reagents. nih.govnih.gov The development of integrated strategies that harness the selectivity of biocatalysis and the flexibility of chemical synthesis will be crucial for accessing novel pupukeanane analogues and other high-value compounds. nih.gov
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC/EC. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance. Adhere to the ARRIVE guidelines for preclinical data transparency .
Data Presentation and Reporting Standards
Q. How should crystallographic and spectroscopic data for this compound be presented to ensure reproducibility?
- Methodological Answer : Deposit crystallographic data in the Cambridge Structural Database (CSD) with full refinement parameters. Report NMR chemical shifts (δ) to two decimal places and coupling constants (J) in Hz. Include raw spectral data in supplemental materials, annotated with acquisition parameters (e.g., solvent, frequency) .
Q. What are the best practices for documenting failed synthetic routes or unstable intermediates in this compound research?
- Methodological Answer : Use reaction monitoring tools (e.g., in-situ FTIR) to capture transient intermediates. Document failed attempts in supplemental materials with brief analysis (e.g., side reactions detected via GC-MS). Follow the Journal of Negative Results guidelines to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
